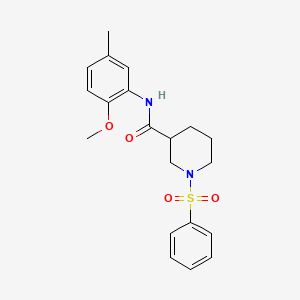![molecular formula C21H23N3O4 B4236226 3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236226.png)
3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Vue d'ensemble
Description
3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMXAA and has been studied for its anticancer and antiviral properties.
Mécanisme D'action
The mechanism of action of DMXAA is not fully understood, but studies have suggested that it works by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α). TNF-α is a potent pro-inflammatory cytokine that can induce tumor necrosis and inhibit angiogenesis, leading to the destruction of cancer cells. DMXAA has also been shown to activate the cGAS-STING pathway, which is involved in the detection of viral infections and the induction of an antiviral immune response.
Biochemical and Physiological Effects:
DMXAA has been shown to have various biochemical and physiological effects, including the induction of cytokine production, the inhibition of angiogenesis, and the induction of tumor necrosis. DMXAA has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells. In addition, DMXAA has been shown to have antiviral effects by inhibiting viral replication and inducing an antiviral immune response.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit angiogenesis, which are essential processes for tumor growth and development. DMXAA is also relatively easy to synthesize and has a high degree of purity. However, DMXAA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of DMXAA, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in other fields such as immunology and infectious diseases. Future studies may also focus on optimizing the dosage and administration of DMXAA for maximum efficacy and minimizing potential side effects. Additionally, the development of new analogs of DMXAA may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, DMXAA is a chemical compound that has shown promising results in the treatment of cancer and viral infections. Its mechanism of action is not fully understood, but studies have suggested that it works by activating the immune system and inducing the production of cytokines such as TNF-α. DMXAA has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit angiogenesis, but it also has some limitations, including its potential toxicity. Future studies may focus on optimizing the dosage and administration of DMXAA and exploring its potential applications in other fields such as immunology and infectious diseases.
Applications De Recherche Scientifique
DMXAA has been studied for its potential applications in various fields, including cancer and viral infections. In cancer research, DMXAA has shown promising results in the treatment of various types of cancer, including lung, breast, and colon cancer. Studies have shown that DMXAA can induce tumor necrosis and inhibit angiogenesis, which are essential processes for tumor growth and development. DMXAA has also been studied for its antiviral properties, particularly in the treatment of viral infections such as hepatitis B and C.
Propriétés
IUPAC Name |
3,4-diethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-4-26-17-11-10-16(12-18(17)27-5-2)21(25)22-13-19-23-20(24-28-19)15-8-6-14(3)7-9-15/h6-12H,4-5,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSWWKUEHFRUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4236159.png)

![N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B4236185.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylisonicotinamide](/img/structure/B4236190.png)
![1-[3-(4-nitrophenoxy)benzoyl]azepane](/img/structure/B4236195.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B4236196.png)
![N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4236201.png)
![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4236202.png)
![2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol](/img/structure/B4236211.png)
![ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate](/img/structure/B4236217.png)
![N-(3-chloro-4-methoxyphenyl)-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4236233.png)
![N-{[(4-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4236234.png)
![N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4236249.png)